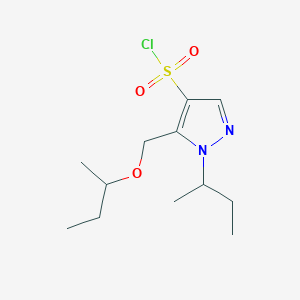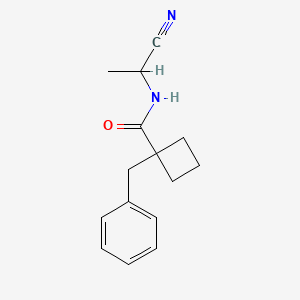![molecular formula C15H15FN4O2S B2954508 8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-12-2](/img/structure/B2954508.png)
8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, commonly known as FMeTTPS, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Sulfur-Transfer Agents in Synthesis
Sulfur-containing compounds, such as those prepared from disulfides, play a crucial role in organic synthesis. For instance, compounds like 2-cyanoethyl disulfide are used to prepare various sulfur-transfer agents, which are valuable in synthesizing sulfur-containing heterocycles and intermediates for pharmaceuticals and materials science (Klose, Reese, & Song, 1997).
Suzuki Cross-Coupling Reactions
Fluorinated and alkylsulfanyl derivatives are used in Suzuki cross-coupling reactions to synthesize arylpurine products. These reactions are pivotal in constructing complex molecules for drug development and materials chemistry (Liu & Robins, 2005).
Antiproliferative and Antifungal Agents
Sulfanyl-substituted naphthoquinones and related compounds have been investigated for their potential antiproliferative and antifungal activities. Such studies are crucial in the search for new therapeutic agents against cancer and fungal infections (Tandon et al., 2009).
Fluorinated Compounds in Peptide Labeling
Fluorinated compounds are also utilized in peptide labeling for imaging applications, such as in the development of novel fluorescent probes or radio-labeled compounds for diagnostic imaging (Becaud et al., 2009). These applications are important in biomedical research, particularly in the study of diseases and the development of diagnostic tools.
properties
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-5-4-6-10(16)7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLRTQISHSFGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

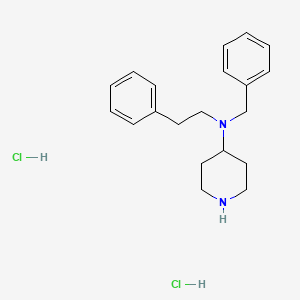
![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)
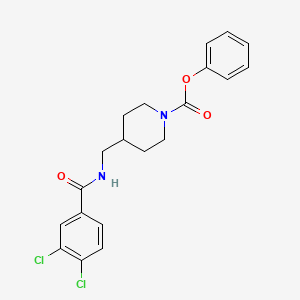
![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)
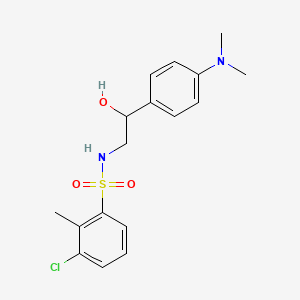
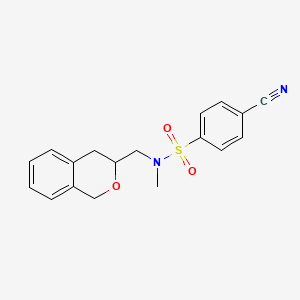

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)
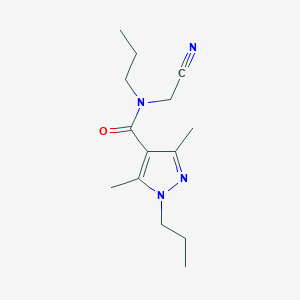
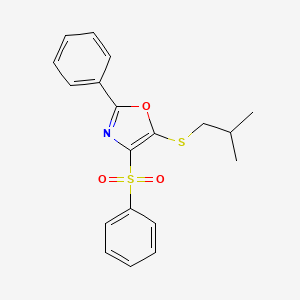
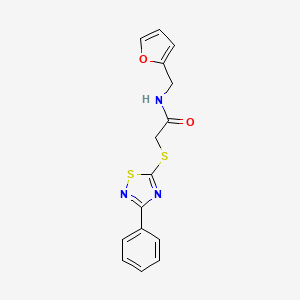
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)
